4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrrolidinone moiety, and a benzonitrile group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the preparation of the pyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. This step often requires the use of morpholine and a suitable leaving group on the pyrrolidinone intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques, automated synthesis, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated intermediates and strong nucleophiles such as sodium methoxide or potassium tert-butoxide are typical reagents.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anti-cancer agents. The presence of the morpholine ring and the nitrile group is particularly significant in modulating biological activity and improving drug-like properties.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its structural complexity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to anti-proliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
Uniqueness
Compared to similar compounds, 4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the morpholine ring and the nitrile group is particularly noteworthy, as it allows for diverse interactions with biological targets and the potential for multiple synthetic modifications.
Properties
IUPAC Name |
4-[3-[2-(2-chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-4-2-1-3-17(18)20-14-24(11-12-27-20)19-9-10-25(21(19)26)16-7-5-15(13-23)6-8-16/h1-8,19-20H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIDJBZGMQHHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCOC(C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.